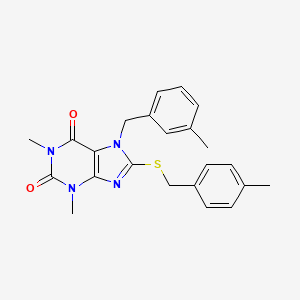

1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione and related compounds has been explored in several studies. One approach involves the creation of mixed ligand metal complexes with 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, which are coordinated with metal ions through the nitrogen atom . Another study describes the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups, which showed inhibitory activities against dipeptidyl peptidase IV (DPP-IV) . Additionally, the use of thietanyl protecting groups has been reported for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which allows for the introduction of various substituents at the N7 position .

Molecular Structure Analysis

The molecular structure of these purine derivatives is characterized by the presence of a purine core with various substituents that influence the molecule's properties and interactions. For instance, the study of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione revealed a layered crystal packing stabilized by hydrogen bonds and electrostatic interactions . The molecular sheets formed by these interactions are interconnected via different stacking motifs, which are significant for the material's properties.

Chemical Reactions Analysis

The chemical reactivity of these purine derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the thietanyl protecting group used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones can be removed under mild conditions, allowing for further functionalization of the molecule . The coordination of ligands to metal ions in the mixed ligand metal complexes also exemplifies the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione derivatives are determined by their molecular structure and the nature of their substituents. The studies indicate that these compounds are generally solid and their properties, such as magnetic susceptibility and conductivity, have been measured . The intermolecular interactions present in these molecules, such as hydrogen bonding and electrostatic interactions, play a crucial role in their stability and potential applications in material design .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and study of mixed ligand-metal complexes involving structures similar to the specified compound, such as 1,3-dimethyl-7H-purine-2,6-dione derivatives, have been explored. These studies focus on their coordination with metal ions through nitrogen atoms, characterizing these complexes using techniques like UV-Visible and infrared spectroscopy, and evaluating their magnetic susceptibility and conductivity. Such research provides foundational knowledge on the chemical behavior and potential applications of these compounds in materials science and coordination chemistry (Shaker, 2011).

Biological Interactions and Potential Therapeutic Uses

The investigation into the topology of interactions within pharmaceutically relevant polymorphs of methylxanthines, including derivatives of the specified compound, sheds light on their multifaceted therapeutic potential. Studies utilizing techniques like nuclear magnetic resonance and computational modeling have elucidated the nature of intramolecular and intermolecular interactions, contributing to our understanding of how these compounds can interact with biological targets such as adenosine receptors. This research informs the development of drugs with tailored pharmacological profiles for various conditions (Latosinska et al., 2014).

Neurodegenerative Disease Research

Research on tricyclic xanthine derivatives similar to the queried compound has identified their potential as multitarget drugs for neurodegenerative diseases. By designing derivatives to enhance water solubility and evaluating their ability to antagonize adenosine receptors and inhibit monoamine oxidases, scientists aim to develop compounds that can serve both symptomatic and disease-modifying roles in treating conditions like Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).

Antioxidant Activity and DNA Cleavage

Microwave-assisted synthesis has been employed to create coumarin-purine hybrids, including derivatives structurally related to the specified compound, to investigate their in vitro antioxidant activities and DNA cleavage capabilities. Such studies contribute to the exploration of these compounds for potential therapeutic applications, including cancer treatment and protection against oxidative stress-related diseases (Mangasuli et al., 2019).

Environmental Applications

The biodegradation of sulfur heterocycles in petroleum, including dimethylbenzothiophenes, has been studied to understand microbial activity's role in breaking down environmental pollutants. Research on the biotransformation of these compounds by Pseudomonas strains provides insights into potential bioremediation strategies for sulfur-containing pollutants in the environment (Kropp et al., 1996).

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-15-8-10-17(11-9-15)14-30-22-24-20-19(21(28)26(4)23(29)25(20)3)27(22)13-18-7-5-6-16(2)12-18/h5-12H,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCYUOOVGYFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)

![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2526308.png)

![N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2526313.png)

![2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2526314.png)

![4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile](/img/structure/B2526316.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)